Lysine hydrochloride, DL-

Nutritional Biochemistry Animal Feed Formulation Amino Acid Bioavailability

This is a racemic (1:1 D:L) lysine hydrochloride, fundamentally distinct from enantiopure L- or D-lysine preparations. Its zero optical rotation and unique crystal structure (monoclinic P21/c) make it essential for chiral method validation (HPLC, LC-MS) and solid-state analytical applications. As the required feedstock for biocatalytic resolution of D- and L-lysine, and the monomer for non-stereoregular poly-DL-lysine synthesis, its specific stereochemistry cannot be substituted. For animal feed, a 2:1 dose ratio versus L-lysine HCl must be factored into formulations.

Molecular Formula C6H14N2O2.ClH
C6H15ClN2O2
Molecular Weight 182.65 g/mol
CAS No. 617-68-5
Cat. No. B1583576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysine hydrochloride, DL-
CAS617-68-5
Molecular FormulaC6H14N2O2.ClH
C6H15ClN2O2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H
InChIKeyBVHLGVCQOALMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Lysine Hydrochloride (CAS 617-68-5): A Racemic Amino Acid Salt with Distinct Physicochemical and Biological Signatures


DL-Lysine hydrochloride (CAS 617-68-5), also designated as DL-lysine dihydrochloride or DL-lysine monohydrochloride, is a racemic mixture comprising equimolar D-lysine and L-lysine enantiomers as a hydrochloride salt. It is a non-optically active, water-soluble crystalline solid with a melting point of approximately 267°C (decomposition) . The compound's crystal structure has been resolved via X-ray diffraction, revealing a monoclinic P21/c space group with unit cell parameters a = 9.26(2) Å, b = 11.36(2) Å, c = 8.66(2) Å, and β = 105.4(4)° [1]. As a racemic lysine source, it provides a stoichiometric 1:1 ratio of D- and L-forms, distinguishing it fundamentally from enantiopure L-lysine or D-lysine preparations and establishing unique biological, structural, and procurement considerations that dictate its appropriate use cases relative to its stereochemically defined counterparts [2].

DL-Lysine Hydrochloride (CAS 617-68-5) Substitution Risk: Why Interchanging L-Lysine or D-Lysine Fails to Deliver Equivalent Research or Industrial Outcomes


L-Lysine, D-lysine, and racemic DL-lysine hydrochloride cannot be interchanged in scientific or industrial protocols without altering outcomes. The racemic nature of DL-lysine hydrochloride confers zero optical rotation [1], whereas enantiopure L-lysine and D-lysine exhibit distinct specific rotations (e.g., D-lysine hydrochloride: −20° at c=5 in 5N HCl) . Critically, the D- and L-forms undergo divergent metabolic fates: L-lysine supports growth and enhances antioxidant capacity in animal models, whereas D-lysine induces D-amino acid oxidase activity and exhibits specific toxic effects on antioxidant defense systems [2]. Furthermore, the crystal packing and side-chain torsion angles of DL-lysine hydrochloride differ significantly from those of L-lysine hydrochloride, affecting solid-state physicochemical behavior and crystallization outcomes [3]. Procurement decisions that treat all lysine salts as generic equivalents risk invalidating chiral-sensitive experiments, introducing unanticipated biological variability, or compromising material performance in structural and formulation applications.

DL-Lysine Hydrochloride (CAS 617-68-5) Comparative Performance Data: Quantified Differentiation from L-Lysine, D-Lysine, and Other Lysine Forms


Comparative Nutritional Bioefficacy: DL-Lysine Requires Twice the Dose of L-Lysine to Achieve Equivalent Growth in Mammalian Models

In a 30-day rat growth study using a 10% protein basal diet, dietary enrichment with 0.4% DL-lysine hydrochloride produced growth and nitrogen efficiency equivalent to enrichment with 0.2% L-lysine hydrochloride [1]. This 2:1 dose ratio indicates that only the L-lysine fraction (approximately 50% by mass) of the racemic mixture is nutritionally utilized, with the D-lysine fraction contributing negligibly to protein synthesis. The finding was corroborated by a separate rat study in which 1.0% DL-lysine hydrochloride supplementation stimulated growth to a lesser extent than 0.5% L-lysine hydrochloride [2]. In a comparative chicken feeding trial, the growth-promoting effect of DL-lysine was equivalent to that of the L-lysine content alone, with no adaptive increase in D-lysine utilization observed over 8 weeks of feeding [3].

Nutritional Biochemistry Animal Feed Formulation Amino Acid Bioavailability

Differential Metabolic Enzyme Induction and Antioxidant Response: DL-Lysine Elicits Intermediate Biological Effects Compared to L-Lysine and D-Lysine

An 8-week feeding trial in giant river prawn (Macrobrachium rosenbergii) compared diets supplemented with 12 g/kg of D-lysine, L-lysine, or DL-lysine against a low-lysine basal diet (10.9 g/kg lysine). L-lysine supplementation significantly improved intestinal and hepatic trypsin activities and total antioxidant capacity, while D-lysine supplementation significantly increased intestinal and hepatic D-amino acid oxidase (D-AAO) activities and depressed hepatic superoxide dismutase and peroxidase activities, indicating specific toxic effects on antioxidant response [1]. DL-lysine, as a racemic mixture, would be expected to produce intermediate effects reflecting the combined contributions of its D- and L-constituents, although the study's primary growth comparisons found significant differences only between the control and L-lysine diets [1].

Metabolic Enzymology Antioxidant Capacity Aquaculture Nutrition

Crystal Structure and Solid-State Conformation: Distinct Torsion Angles Differentiate DL-Lysine Hydrochloride from L-Lysine Hydrochloride

X-ray crystallographic analysis of DL-lysine hydrochloride reveals a monoclinic crystal system with space group P21/c and unit cell dimensions a = 9.26(2) Å, b = 11.36(2) Å, c = 8.66(2) Å, and β = 105.4(4)°, refined to a final R value of 0.10 [1]. Importantly, the torsion angles defining the side-chain conformation of DL-lysine hydrochloride are significantly different from those of L-lysine hydrochloride [1]. High-pressure Raman spectroscopy studies further demonstrate that DL-lysine hydrochloride crystals undergo a pressure-induced phase transition at approximately 9.8 GPa, with modifications observed in lattice modes indicating structural rearrangement under hydrostatic compression [2].

X-ray Crystallography Solid-State Chemistry Structural Biology

Chiral Analytical Marker: Zero Optical Rotation as Definitive Identity Verification for DL-Lysine Hydrochloride

As a racemic mixture, DL-lysine dihydrochloride exhibits zero optical rotation [α]D20 = 0° [1]. This contrasts sharply with enantiopure D-lysine hydrochloride, which displays a specific rotation of −20° (c=5 in 5N HCl) , and L-lysine hydrochloride, which exhibits a positive specific rotation. The absence of optical activity serves as a rapid, definitive analytical marker for confirming racemic identity and detecting enantiomeric enrichment or contamination in bulk material. Additionally, the hydrochloride salt form confers high water solubility with almost transparency in aqueous solution, whereas the free base exhibits different solubility characteristics .

Chiral Analysis Quality Control Polarimetry

Enzymatic Resolution Substrate: DL-Lysine Serves as Precursor for Optically Pure L- and D-Lysine Production via Asymmetric Hydrolysis

DL-Lysine functions as the starting substrate for enzymatic resolution to produce optically pure L-lysine and D-lysine. The most advantageous procedure identified involves the enzymatic asymmetric hydrolysis of ε-benzoyl-α-acetyl-DL-lysine using mold enzyme preparations [1]. This resolution strategy is not applicable to enantiopure L-lysine or D-lysine starting materials, as they lack the racemic composition required for asymmetric enzymatic differentiation. Alternative resolution methods include asymmetric hydrolysis of diacetyl-DL-lysine [2]. The availability of DL-lysine hydrochloride as a stable, water-soluble racemic feedstock makes it the preferred starting material for laboratories and manufacturers seeking to produce chirally pure lysine enantiomers via biocatalytic or chemical resolution routes.

Biocatalysis Chiral Resolution Enzymatic Synthesis

Polymer Precursor for Racemic Polylysine: DL-Lysine Enables Synthesis of Non-Stereoregular Polylysine Polymers for Gel and Film Applications

DL-Lysine monohydrochloride serves as a monomer for the construction of polylysine polymers and is specifically utilized to produce lysine-based polypeptide gels and films . Unlike polymerization of enantiopure L-lysine, which yields stereoregular poly-L-lysine with defined helical conformations, polymerization of racemic DL-lysine produces poly-DL-lysine, a non-stereoregular polymer with distinct secondary structure, solubility, and material properties. Poly-DL-lysine is commercially available for cell culture applications as a coating substrate (e.g., poly-DL-lysine hydrobromide, MW >40,000) that promotes cell adhesion without the chiral-specific interactions characteristic of poly-L-lysine .

Polymer Chemistry Biomaterials Polypeptide Synthesis

DL-Lysine Hydrochloride (CAS 617-68-5): Optimal Use Cases in Research, Biomanufacturing, and Industrial Formulation


Animal Feed Formulation with Cost-Constrained Lysine Fortification

DL-Lysine hydrochloride may be used as an animal feed additive where the 2:1 dose requirement relative to L-lysine HCl (0.4% DL-lysine HCl equivalent to 0.2% L-lysine HCl [1]) is offset by lower procurement cost per unit mass. Formulators must account for the 50% bioavailable lysine content and avoid reliance on D-lysine utilization, as adaptive D-lysine metabolism is not induced even after 8 weeks of feeding in poultry [2]. The compound is safe for animal consumption when used according to established guidelines [3] and is particularly suited for feed applications where the cost differential favors racemic material and nutrient density targets can accommodate the higher inclusion mass.

Chiral Chromatography Method Development and Analytical Reference Standard

DL-Lysine hydrochloride serves as a racemic reference standard for developing and validating chiral chromatographic methods (HPLC, LC-MS) aimed at separating and quantifying lysine enantiomers [1]. Its zero optical rotation [2] provides a rapid polarimetric identity check, while its well-characterized crystal structure (monoclinic P21/c; a=9.26 Å, b=11.36 Å, c=8.66 Å, β=105.4°) [3] supports solid-state analytical applications including X-ray diffraction and Raman spectroscopy [4]. As a stable, water-soluble racemate, it is ideal for preparing calibration standards and system suitability test mixtures for chiral amino acid analysis.

Enzymatic Resolution for Production of Optically Pure D-Lysine and L-Lysine

DL-Lysine hydrochloride is the required racemic feedstock for biocatalytic production of enantiopure D-lysine and L-lysine. The established resolution procedure involves enzymatic asymmetric hydrolysis of ε-benzoyl-α-acetyl-DL-lysine using mold enzyme preparations [1], enabling recovery of both L- and D-lysine products. This application leverages the compound's racemic composition as a strategic advantage: DL-lysine provides the necessary mixture of stereoisomers for the enzyme to discriminate and selectively hydrolyze, a capability that enantiopure lysine starting materials cannot offer. The hydrochloride salt form ensures adequate water solubility for aqueous enzymatic reactions.

Synthesis of Non-Stereoregular Polylysine Biomaterials

DL-Lysine hydrochloride is the preferred monomer for synthesizing poly-DL-lysine, a non-stereoregular polypeptide used in lysine-based gels, films, and cell culture coatings [1]. Unlike poly-L-lysine derived from enantiopure L-lysine, poly-DL-lysine exhibits a random-coil conformation rather than an α-helical structure, resulting in distinct cell adhesion properties, reduced chiral bias in protein interactions, and different solubility and mechanical characteristics [2]. This material is commercially supplied as poly-DL-lysine hydrobromide (MW >40,000) for coating culture vessels to promote cell attachment in a chirally neutral manner [2].

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